

A Comprehensive Technical Guide to Triisopropyl Phosphate

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Compound of Interest

Compound Name: Triisopropyl phosphate

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This technical guide provides an in-depth overview of **triisopropyl phosphate**, a versatile organophosphate ester. It covers its fundamental chemical properties, synthesis protocols, and its role in biological signaling pathways, with a particular focus on its anti-estrogenic activities.

Chemical Identity and Structure

Triisopropyl phosphate, systematically named tripropan-2-yl phosphate, is the triester of phosphoric acid and isopropanol.

- CAS Number: 513-02-0[1]
- Molecular Formula: C₉H₂₁O₄P[1]
- Structure:
 - SMILES: CC(C)OP(=O)(OC(C)C)OC(C)C
 - InChI: 1S/C9H21O4P/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-9H,1-6H3[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **triisopropyl phosphate** is presented below.

Table 1: Physicochemical Properties of **Triisopropyl Phosphate**

Property	Value	Reference(s)
Molecular Weight	224.23 g/mol	[1]
Appearance	Colorless liquid	[1]
Boiling Point	224 °C	
Density	0.970 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.4070	
Flash Point	61 °C (closed cup)	
Solubility	Soluble in alcohol, ether, chloroform. Insoluble in water.	[2]

Table 2: Spectroscopic Data for **Triisopropyl Phosphate**

Technique	Key Features/Notes
¹ H NMR	Spectral data available in chemical databases.
¹³ C NMR	Spectral data available in chemical databases.
³¹ P NMR	Spectral data available in chemical databases.
IR Spectroscopy	Characteristic P=O and P-O-C stretching frequencies can be observed.
Mass Spectrometry	Electron ionization mass spectral data is available through NIST.

Toxicological Profile

The toxicological properties of **triisopropyl phosphate** are important for its handling and application.

Table 3: Toxicological Data for **Triisopropyl Phosphate**

Endpoint	Value	Species/System	Reference(s)
Acute Toxicity (Oral)	LD50: 100.1 mg/kg (Estimate)	Rat	[3]
Aquatic Toxicity (Fish)	LC50: 0.1 mg/L (96 h)	-	[3]
Aquatic Toxicity (Invertebrates)	EC50: 0.042 mg/L (48 h)	Daphnia	[3]
Anti-estrogenic Activity (MCF-7)	EC50: 341 μ M	Human breast cancer cells	[4]
Anti-estrogenic Activity (MVLN)	EC50: 900 μ M	Human breast cancer cells	[4]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of **triisopropyl phosphate** are provided below.

Synthesis of Triisopropyl Phosphate

Method 1: From Isopropyl Alcohol and Phosphorus Oxychloride

This method involves the direct esterification of phosphorus oxychloride with isopropyl alcohol. [5]

Protocol:

- To a 2 L three-necked flask, add 480.8 g (8 mol) of isopropanol and 92.9 g (3.2 mol) of acetone.
- Cool the mixture to below 10 °C with stirring.
- Slowly add 245.33 g (1.6 mol) of phosphorus oxychloride dropwise, maintaining the temperature below 10 °C. The addition should take approximately 50 minutes.
- After the addition is complete, stir the mixture for an additional 10 minutes.

- Heat the reaction mixture to 30 °C under vacuum (10 mmHg) and maintain these conditions for 3 hours.
- After the reaction is complete, add a solution of sodium isopropoxide (prepared from 20.5 g of isopropanol).
- Stir the mixture for one hour, then add water and cool to dissolve the sodium chloride byproduct.
- Separate the organic phase and wash it with water until neutral.
- Remove residual water and low-boiling components (isopropanol, monoethyl ether) by reduced pressure distillation to obtain the crude product.
- Fractionally distill the crude product under reduced pressure to yield pure **triisopropyl phosphate** (yield ~97.0%, purity ≥ 99.5%).^[4]

Method 2: Oxidation of Triisopropyl Phosphite

An alternative synthesis route is the oxidation of triisopropyl phosphite.^[5]

Protocol:

- Dissolve triisopropyl phosphite in a suitable solvent such as anhydrous acetone or methylene chloride.
- Cool the solution in an ice-salt bath or a dry ice-acetone bath.
- Add the oxidizing agent, such as yellow mercuric oxide in small portions with cooling and shaking, or a solution of dinitrogen tetroxide in the same solvent, until the reaction is complete.^[6] The endpoint with dinitrogen tetroxide is indicated by a persistent faint green color.
- Remove the solid byproducts by filtration.
- Evaporate the solvent from the filtrate.

- Purify the resulting **triisopropyl phosphate** by vacuum distillation. A yield of 81% has been reported using mercuric oxide[7] and 87% using dinitrogen tetroxide.[6]

Biological Activity Assays

MCF-7 Cell Proliferation Assay (E-Screen)

This assay is used to determine the anti-estrogenic activity of **triisopropyl phosphate** by measuring its effect on the proliferation of estrogen-sensitive MCF-7 human breast cancer cells.

Protocol:

- Culture MCF-7 cells in RPMI 1640 medium supplemented with fetal bovine serum (FBS).
- Prior to the assay, switch the cells to a phenol red-free medium containing charcoal-stripped FBS for at least two days to remove any estrogenic compounds.
- Seed the cells in 96-well plates at a density of approximately 400 cells per well in the hormone-free medium.
- After a 3-day adaptation period, treat the cells with varying concentrations of **triisopropyl phosphate** in the presence of a fixed concentration of 17 β -estradiol (E2).
- Include appropriate controls: vehicle control, E2 alone, and **triisopropyl phosphate** alone.
- After a 6-day incubation period with daily media changes, assess cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) colorimetric assay.[8][9]
- Calculate the concentration of **triisopropyl phosphate** that causes a 50% inhibition of E2-induced cell proliferation (EC50).

Estrogen Response Element (ERE)-Luciferase Reporter Assay

This assay assesses the ability of **triisopropyl phosphate** to inhibit the transcriptional activity of the estrogen receptor.

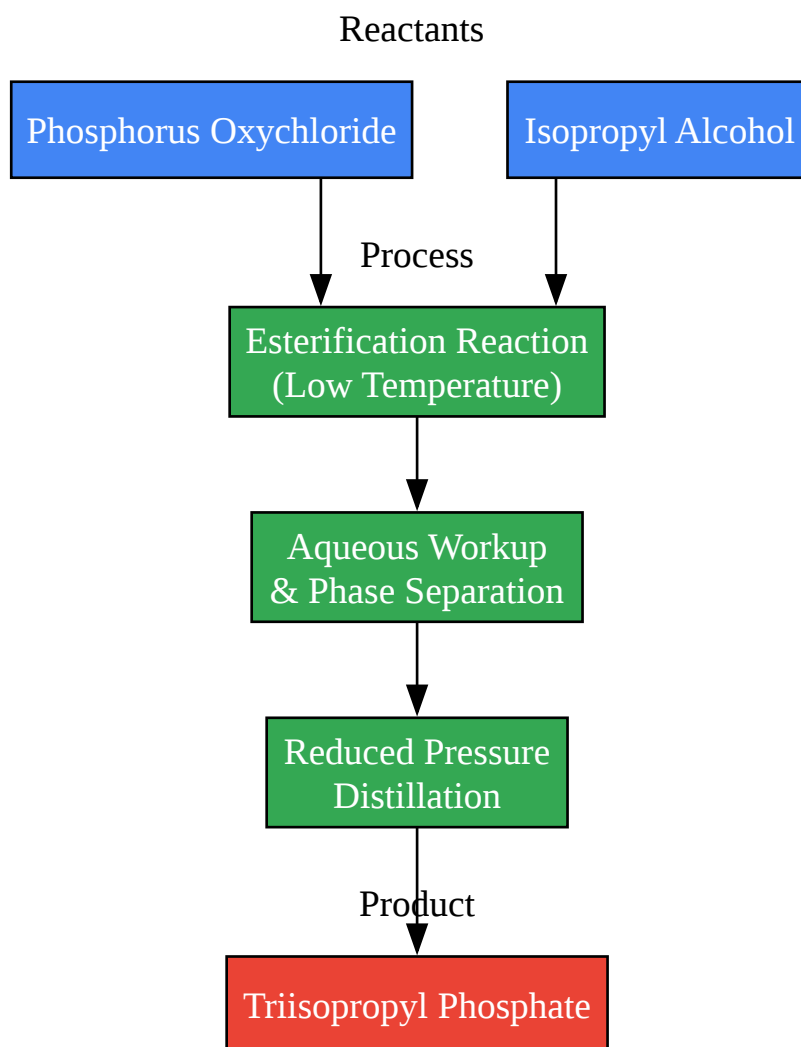
Protocol:

- Use a human breast cancer cell line (e.g., T47D or MVLN cells) that has been stably transfected with a reporter plasmid containing multiple copies of the estrogen response element (ERE) upstream of a luciferase gene.
- Culture the cells in a phenol red-free medium with charcoal-stripped FBS.
- Seed the cells in 96-well or 24-well plates.
- Treat the cells with various concentrations of **triisopropyl phosphate** in the presence of 17 β -estradiol (E2).
- After a 24-hour incubation, lyse the cells.
- Measure the luciferase activity in the cell lysates using a luminometer after adding a luciferin substrate.^[10]
- Determine the concentration of **triisopropyl phosphate** that inhibits 50% of the E2-induced luciferase activity (EC50).

Visualized Workflows and Pathways

Synthesis Workflow

The general workflow for the synthesis of **triisopropyl phosphate** from phosphorus oxychloride is depicted below.

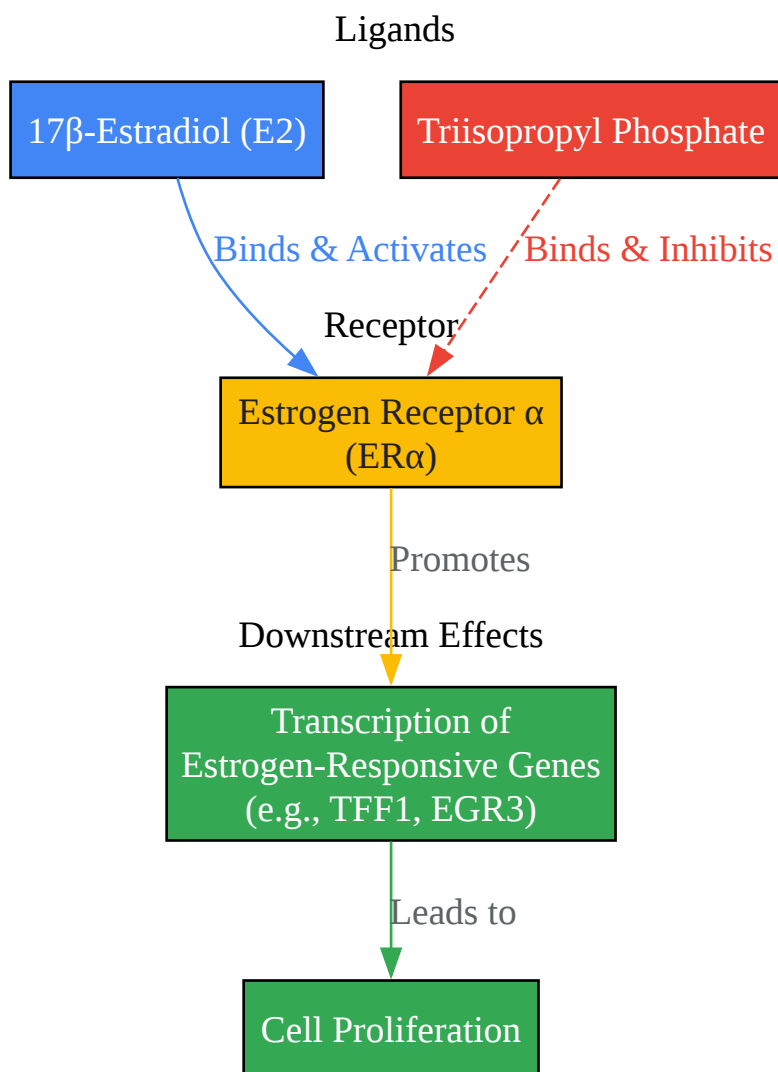


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Caption: Synthesis workflow for **triisopropyl phosphate**.

Anti-Estrogenic Signaling Pathway

Triisopropyl phosphate exhibits anti-estrogenic activity by acting as an antagonist to the estrogen receptor α (ER α). This antagonism is thought to occur through competitive binding, which in turn inhibits the expression of estrogen-responsive genes like TFF1 and EGR3.



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Caption: Proposed anti-estrogenic mechanism of **triisopropyl phosphate**.

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